5-Bromo-1-(4-methylbenzyl)-1H-indole chemical structure and physical properties
5-Bromo-1-(4-methylbenzyl)-1H-indole chemical structure and physical properties
An In-depth Technical Guide to 5-Bromo-1-(4-methylbenzyl)-1H-indole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-(4-methylbenzyl)-1H-indole, a functionalized indole derivative of significant interest to researchers in medicinal chemistry and materials science. The indole scaffold is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its ability to serve as a ligand for a diverse array of biological receptors.[1][2] The strategic placement of a bromine atom at the C5 position and a 4-methylbenzyl group at the N1 position furnishes a molecule with dual functionalities. The bromo-substituent serves as a versatile handle for further elaboration via cross-coupling reactions, while the benzyl group modifies the steric and electronic properties of the indole core. This document details the compound's structure, physicochemical properties, a robust synthetic protocol, predicted spectroscopic data for characterization, chemical reactivity, and essential safety guidelines.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-Bromo-1-(4-methylbenzyl)-1H-indole consists of a core indole ring system, which is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. A bromine atom is substituted at the C5 position of the benzene ring, and a 4-methylbenzyl group is attached to the nitrogen atom (N1) of the pyrrole ring.
Chemical Structure:

Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄BrN | Calculated |
| Molecular Weight | 300.20 g/mol | Calculated |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds[3] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMF, THF) | Inferred from synthetic protocols[4][5] |
| Melting Point | Not experimentally determined in literature. | - |
| Boiling Point | Not experimentally determined in literature. | - |
| CAS Number | Not assigned in available literature. | - |
Synthesis and Purification
The most direct and reliable method for the synthesis of 5-Bromo-1-(4-methylbenzyl)-1H-indole is the N-alkylation of commercially available 5-bromoindole. This reaction proceeds via the deprotonation of the indole nitrogen followed by nucleophilic attack on an appropriate benzyl halide.
Synthetic Workflow Diagram
Caption: N-alkylation synthesis of 5-Bromo-1-(4-methylbenzyl)-1H-indole.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of indole derivatives.[4][5]
Materials:
-
5-Bromo-1H-indole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4-Methylbenzyl chloride (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the highly nucleophilic indolate anion. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add 4-methylbenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting 5-bromoindole is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.[6]
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-Bromo-1-(4-methylbenzyl)-1H-indole.[6]
Spectroscopic Analysis (Predicted)
Definitive experimental spectra for this specific compound are not widely published. However, based on its structure and data from analogous compounds, the following spectroscopic characteristics can be predicted for structural verification.[4][7]
¹H NMR Spectroscopy
(400 MHz, CDCl₃, δ in ppm)
-
δ ~7.8-8.0 (d, 1H): Aromatic proton at C4 of the indole ring.
-
δ ~7.2-7.4 (m, 2H): Aromatic protons at C6 and C7 of the indole ring.
-
δ ~7.1-7.2 (d, 2H): Aromatic protons on the benzyl ring ortho to the CH₂ group.
-
δ ~7.0-7.1 (d, 2H): Aromatic protons on the benzyl ring meta to the CH₂ group.
-
δ ~6.4-6.6 (d, 1H): Pyrrole proton at C3 of the indole ring.
-
δ ~5.3-5.5 (s, 2H): Methylene (CH₂) protons of the benzyl group.
-
δ ~2.3 (s, 3H): Methyl (CH₃) protons of the 4-methylbenzyl group.
¹³C NMR Spectroscopy
(100 MHz, CDCl₃, δ in ppm)
-
Expected signals in the aromatic region (δ 110-140), including signals for the indole and benzyl rings.
-
A signal for the methylene carbon (CH₂) around δ 50-55.
-
A signal for the methyl carbon (CH₃) around δ 21.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The mass spectrum is expected to show a characteristic pair of molecular ion peaks due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance.
-
[M]⁺ at m/z ≈ 300
-
[M+2]⁺ at m/z ≈ 302
-
-
Fragmentation: Common fragmentation patterns would involve the loss of the benzyl group or the bromine atom.
Chemical Reactivity and Potential Applications
5-Bromo-1-(4-methylbenzyl)-1H-indole is a versatile intermediate for chemical synthesis.[8] Its reactivity is dictated by the indole nucleus and the bromine substituent.
-
Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. The primary site of substitution is the C3 position, which is the most nucleophilic carbon on the indole core.[9] This allows for the introduction of various functional groups through reactions like Vilsmeier-Haack formylation or Mannich reactions.[9]
-
Cross-Coupling Reactions: The bromine atom at the C5 position is a key functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[9] This enables the straightforward synthesis of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[10]
Potential Applications: The indole moiety is a fundamental structural motif in numerous pharmaceuticals and natural products.[11][12] Functionalized indoles like 5-Bromo-1-(4-methylbenzyl)-1H-indole are valuable building blocks for:
-
Drug Discovery: Serving as a scaffold for the synthesis of inhibitors targeting enzymes such as kinases, matrix metalloproteinases, or for developing antiviral and anticancer agents.[1][12][13]
-
Materials Science: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the tunable electronic properties of the indole core are advantageous.
Safety and Handling
As with all laboratory chemicals, 5-Bromo-1-(4-methylbenzyl)-1H-indole should be handled with appropriate care. While specific toxicity data is unavailable, the general precautions for handling brominated organic compounds should be strictly followed.[14][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[16]
-
Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15]
-
Spills: In case of a minor spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a labeled hazardous waste container.[14]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[17]
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